5-Isopropylmorpholin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Isopropylmorpholin-3-one involves the use of sodium hydride in toluene . The reaction mixture is slowly warmed to room temperature and ethyl 2-chloroacetate is added in a dropwise manner . The reaction mixture is then heated to reflux for 20 hours .Physical And Chemical Properties Analysis
5-Isopropylmorpholin-3-one is a colorless liquid. Its molecular formula is C7H13NO2 and it has a molecular weight of 143.18 g/mol.Scientific Research Applications
Photoinitiation in Polymerization : N-Isopropylmorpholine was used as a model to investigate the properties of the morpholino substituent in photoinitiation of acrylate polymerization. It acts as a physical quencher for the triplet state of the photoinitiator and is a poor hydrogen donor. This implies its role in reducing initiating efficiency in certain polymerization processes (Arsu & Davidson, 1994).
Copolymerization Agent : The compound 3(S)-isopropylmorpholine-2,5-dione (IPMD), a derivative, was used in the lipase-catalyzed copolymerization with D,L-lactide. This process produced homopolymers and random copolymers, showcasing its potential in polymer manufacturing (Feng, Klee & Höcker, 2004).
Pharmacological Properties : A study on 2-(p-Nitrophenyl)-4-isopropylmorphine, a cyclic analog of INPEA, revealed that it loses beta-receptor blocking activity but maintains other properties like inhibitory effect on acetylcholine, demonstrating its potential in pharmacological research (Del Tacca et al., 1975).
Synthesis of Morpholin-2-one Derivatives : A new procedure for synthesizing novel 3-substituted morpholin-2-one-5-carboxamide derivatives was developed. This signifies its role in the development of new chemical entities (Kim et al., 2001).
Neurokinin-1 Receptor Antagonist : Research on a specific compound containing the morpholine unit showed its effectiveness as a neurokinin-1 receptor antagonist, highlighting its potential in therapeutic applications for conditions like depression (Harrison et al., 2001).
Crystal Structure Analysis : The crystal structure of a specific diketomorpholine derivative was reported, providing insights into the structural aspects of such compounds (Bolte & Egert, 1994).
Lipase-Catalyzed Polymerization : Another study explored the lipase-catalyzed ring-opening bulk polymerizations of IPMD, highlighting its application in polymer science (Feng, Knüfermann, Klee & Höcker, 1999).
Anticancer Properties : Research on polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, where derivatives of the compound were tested, showed promising anticancer activities (Yan et al., 2013).
Safety And Hazards
The safety data sheet for 5-Isopropylmorpholin-3-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS signal word for this compound is “Warning” and the precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
properties
IUPAC Name |
5-propan-2-ylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLJYXTOMTIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602031 | |
Record name | 5-(Propan-2-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylmorpholin-3-one | |
CAS RN |
127958-60-5 | |
Record name | 5-(Propan-2-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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